molecular formula C17H21ClF3NO2 B2703035 2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide CAS No. 1397201-71-6

2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2703035
CAS RN: 1397201-71-6
M. Wt: 363.81
InChI Key: RLTMGXSDBBWPQF-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide, also known as CTAP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CTAP is a selective antagonist of the mu-opioid receptor, which is involved in pain perception and addiction.

Mechanism of Action

2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide works by binding to the mu-opioid receptor and blocking the binding of endogenous opioids such as endorphins and exogenous opioids such as morphine. This results in a decrease in the activation of the mu-opioid receptor and a reduction in the perception of pain and the rewarding effects of opioids.
Biochemical and Physiological Effects
2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide has been shown to reduce the rewarding effects of opioids in animal studies. It has also been shown to reduce the development of tolerance to opioids, which is a major factor in the development of addiction. 2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide has also been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of 2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide is its selectivity for the mu-opioid receptor, which allows for more precise targeting of this receptor compared to non-selective opioids such as morphine. One limitation of 2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide is its poor solubility in water, which can make it difficult to administer in experiments.

Future Directions

There are several potential future directions for the study of 2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide. One direction is the development of more soluble analogs of 2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide that can be more easily administered in experiments. Another direction is the study of 2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide in combination with other drugs for the treatment of pain and addiction. Additionally, the development of 2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide-based therapies for other conditions such as depression and anxiety could also be explored.

Synthesis Methods

2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide can be synthesized using a two-step process. The first step involves the reaction of 4-methoxy-3-(trifluoromethyl)benzaldehyde with cyclohexylmethylamine to form N-(cyclohexylmethyl)-4-methoxy-3-(trifluoromethyl)benzylamine. The second step involves the reaction of the intermediate product with 2-chloroacetyl chloride to form 2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide.

Scientific Research Applications

2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide has been studied for its potential therapeutic applications in the treatment of pain and addiction. As a selective antagonist of the mu-opioid receptor, 2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide can block the effects of opioids such as morphine and heroin. This makes it a potential candidate for the development of non-addictive pain medications and treatments for opioid addiction.

properties

IUPAC Name

2-chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClF3NO2/c1-24-15-8-7-13(9-14(15)17(19,20)21)22(16(23)10-18)11-12-5-3-2-4-6-12/h7-9,12H,2-6,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTMGXSDBBWPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC2CCCCC2)C(=O)CCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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